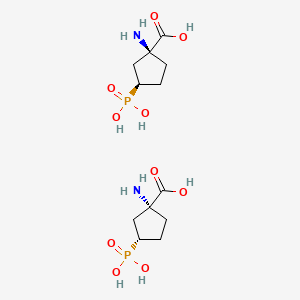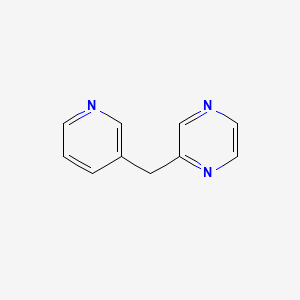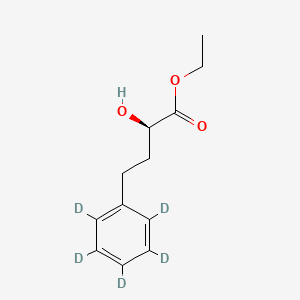
(R)-2-Hydroxy-4-phenylbutyric Acid-d5 Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Hydroxy-4-phenylbutyric Acid-d5 Ethyl Ester is a deuterated derivative of ®-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester. This compound is characterized by the presence of a hydroxyl group, a phenyl group, and an ethyl ester group. The deuterium labeling (d5) is often used in scientific research to trace the compound’s metabolic pathways and to study its pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-4-phenylbutyric Acid-d5 Ethyl Ester typically involves the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using deuterium-labeled reducing agents. One common method is the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate with carbonyl reductases, which offers high enantioselectivity and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bioreductive processes, utilizing genetically engineered microorganisms or enzymes to achieve high yields and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Hydroxy-4-phenylbutyric Acid-d5 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-oxo-4-phenylbutyric acid-d5 ethyl ester.
Reduction: Formation of 2-hydroxy-4-phenylbutanol-d5.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
®-2-Hydroxy-4-phenylbutyric Acid-d5 Ethyl Ester has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in metabolic studies to trace biochemical pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Hydroxy-4-phenylbutyric Acid-d5 Ethyl Ester involves its interaction with specific enzymes and receptors in the body. As a precursor to ACE inhibitors, it inhibits the enzyme responsible for converting angiotensin I to angiotensin II, thereby reducing blood pressure. The molecular targets include the ACE enzyme and related pathways involved in blood pressure regulation .
Comparación Con Compuestos Similares
Similar Compounds
®-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester: The non-deuterated version of the compound.
(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester: The enantiomer with opposite chirality.
2-Hydroxy-4-phenylbutanoic Acid: Lacks the ester group.
Uniqueness
®-2-Hydroxy-4-phenylbutyric Acid-d5 Ethyl Ester is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and pharmacokinetic analyses. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in metabolic studies.
Propiedades
IUPAC Name |
ethyl (2R)-2-hydroxy-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1/i3D,4D,5D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYKSSGYDPNKQS-YEJMEJRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)OCC)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857816 |
Source


|
| Record name | Ethyl (2R)-2-hydroxy-4-(~2~H_5_)phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286413-90-8 |
Source


|
| Record name | Ethyl (2R)-2-hydroxy-4-(~2~H_5_)phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
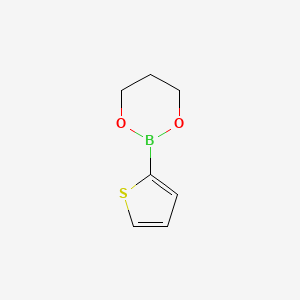
![2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B597513.png)
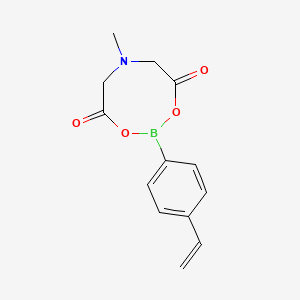

![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B597517.png)
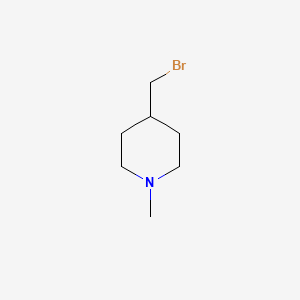
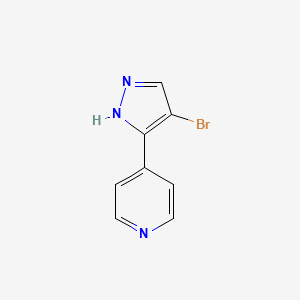
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol dihydrochloride](/img/structure/B597522.png)
![2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B597524.png)
